1,2-Bis(2-pyridyl)ethylene
Overview
Description
1,2-Bis(2-pyridyl)ethylene is an organic compound with the molecular formula C12H10N2. It is characterized by the presence of two pyridine rings connected by an ethylene bridge. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
1,2-Bis(2-pyridyl)ethylene can be synthesized through several methods. One common approach involves the condensation reaction of pyridine and acetone under alkaline conditions, followed by dehydration to yield the target product . Another method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol, resulting in the formation of this compound .
Chemical Reactions Analysis
1,2-Bis(2-pyridyl)ethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized with different substituents.
Cycloaddition: The compound can undergo [2+2] cycloaddition reactions, forming cyclobutane derivatives.
Scientific Research Applications
1,2-Bis(2-pyridyl)ethylene has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-pyridyl)ethylene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and cellular processes. The compound’s ability to form hydrogen bonds and π-π stacking interactions also plays a crucial role in its activity .
Comparison with Similar Compounds
1,2-Bis(2-pyridyl)ethylene can be compared with other similar compounds such as:
1,2-Di(4-pyridyl)ethylene: This compound has pyridine rings at the 4-position instead of the 2-position, leading to different chemical properties and reactivity.
2,2’-Bipyridine: A well-known ligand used in coordination chemistry, but with a different structure and binding properties.
4,4’-Vinylenedipyridine: Similar in structure but with different electronic and steric effects due to the position of the pyridine rings.
This compound stands out due to its unique ability to form stable complexes with a variety of metal ions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOCEQLCZEBMK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871839 | |
Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |
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Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Aldrich MSDS] | |
Record name | 1,2-Di(2-pyridyl)ethylene | |
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Vapor Pressure |
0.000378 [mmHg] | |
Record name | 1,2-Di(2-pyridyl)ethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9882 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1437-15-6, 13341-40-7 | |
Record name | 1,2-Di(2-pyridyl)ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |
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Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |
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Record name | 1437-15-6 | |
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Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-di(2-pyridyl)ethylene | |
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